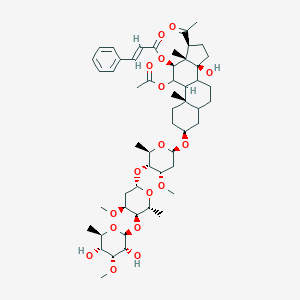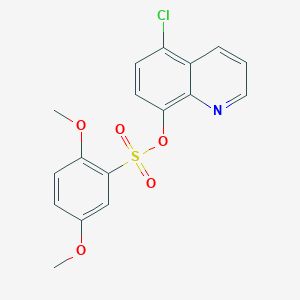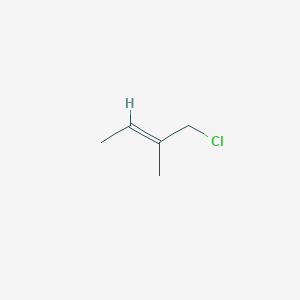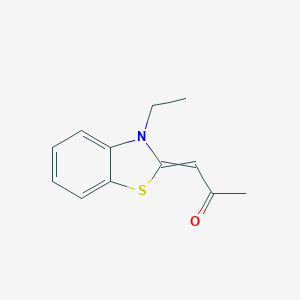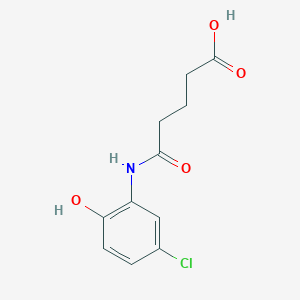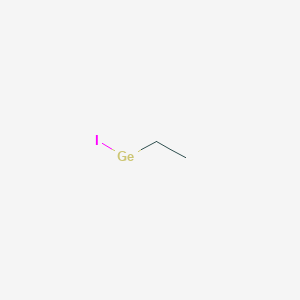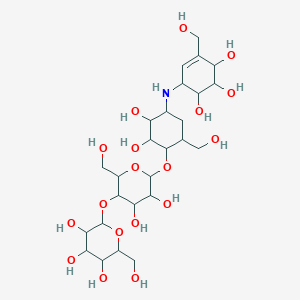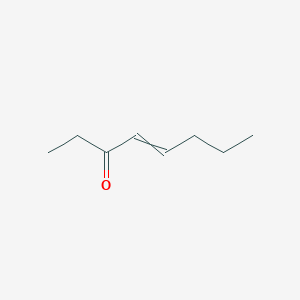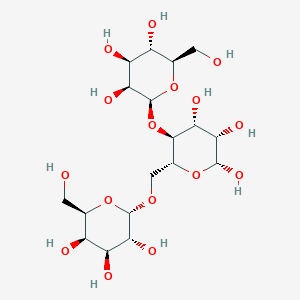
Galactomannan
Übersicht
Beschreibung
Galactomannan is a type of polysaccharide composed of a mannose backbone with galactose side groups. Specifically, it consists of a (1-4)-linked beta-D-mannopyranose backbone with branch points from their 6-positions linked to alpha-D-galactopyranose . This compound is found in the endosperm of seeds from various plants, including guar, locust bean, and fenugreek . Galactomannans are widely used in the food industry as stabilizers and thickeners due to their ability to increase the viscosity of aqueous solutions .
Wissenschaftliche Forschungsanwendungen
Galactomannan has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Galactomannan is a polysaccharide consisting of a mannose backbone with galactose side groups . It is a component of the cell wall of the mold Aspergillus and is released during growth . The primary targets of this compound are the cells of the immune system, where it interacts with specific receptors, triggering an immune response .
Mode of Action
This compound interacts with its targets by binding to specific receptors on the surface of immune cells . This interaction triggers a series of biochemical reactions within the cells, leading to the activation of the immune response.
Biochemical Pathways
The interaction of this compound with immune cells triggers a cascade of biochemical reactions. These include the activation of various signaling pathways involved in immune response . Additionally, this compound has been shown to affect glucose metabolism by enhancing the uptake of glucose by cells .
Pharmacokinetics
It is known that this compound is a water-soluble compound, which suggests that it may be readily absorbed and distributed throughout the body .
Result of Action
The interaction of this compound with immune cells leads to the activation of the immune response, which can help the body fight off infections . Additionally, by enhancing glucose uptake, this compound may help regulate blood glucose levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the release of this compound from Aspergillus is affected by changes in osmolality, temperature, and pH . Furthermore, the structure and properties of this compound can be affected by the mannose/galactose ratio, which can influence its functional properties .
Biochemische Analyse
Biochemical Properties
Galactomannan interacts with various enzymes, proteins, and other biomolecules. It is a polysaccharide cell wall component of Aspergillus and this compound antigen detection has become widely used for diagnosis of invasive aspergillosis . The biochemical properties of galactomannans vary among species, being the ratio mannose/galactose of the this compound chain one of the most used variables to predict their final properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been used for diagnosing invasive aspergillosis infections in humans . The detection of this compound in blood is used to diagnose invasive aspergillosis infections in humans .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. Galactomannans are polysaccharides consisting of a mannose backbone with galactose side groups, more specifically, a (1-4)-linked beta-D-mannopyranose backbone with branchpoints from their 6-positions linked to alpha-D-galactose .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are significant. For instance, the sensitivity of the this compound test is highest when using the lowest ODI cutoff of 0.5, at the cost of having the lowest specificity of 0.89–0.92 .
Metabolic Pathways
This compound is involved in several metabolic pathways. Nine biochemical steps are required for the complete synthesis of the intermediate prior to being transferred to the targeted protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Galactomannan can be extracted from plant seeds through a series of steps involving water extraction, precipitation with ethanol, and purification using ion-exchange chromatography . The extraction process typically involves grinding the seeds, suspending them in water, and then filtering the mixture to remove insoluble materials. The filtrate is then precipitated with ethanol to isolate the this compound, which is further purified using ion-exchange chromatography .
Industrial Production Methods: In industrial settings, this compound is often produced from guar gum, locust bean gum, and fenugreek gum. The seeds are mechanically processed to separate the endosperm, which is then milled into a fine powder. This powder is subjected to a series of hydration, extraction, and purification steps to obtain high-purity this compound . The industrial process is designed to maximize yield and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Galactomannan undergoes various chemical modifications to enhance its properties for specific applications. Common reactions include hydrolysis, esterification, etherification, and the addition of functional groups such as sulfates or phosphates . These modifications can alter the solubility, polarity, ionic charge, and bioactivity of the this compound .
Common Reagents and Conditions:
Hydrolysis: Typically performed using acids or enzymes to break down the polysaccharide into smaller oligosaccharides.
Esterification: Involves reacting this compound with carboxylic acids or their derivatives under acidic or basic conditions.
Etherification: Achieved by reacting this compound with alkyl halides or epoxides in the presence of a base.
Addition of Functional Groups: Sulfation and phosphorylation are carried out using reagents like chlorosulfonic acid and phosphoric acid, respectively.
Major Products: The products of these reactions include various this compound derivatives with enhanced properties such as increased solubility, improved bioactivity, and greater stability .
Vergleich Mit ähnlichen Verbindungen
Galactomannan is often compared with other polysaccharides such as guar gum, locust bean gum, and tara gum. These compounds share similar structures but differ in their mannose-to-galactose ratios, which affect their solubility and viscosity .
Guar Gum: Mannose-to-galactose ratio of approximately 2:1.
Locust Bean Gum: Mannose-to-galactose ratio of approximately 4:1.
The unique properties of this compound, such as its high solubility and ability to form stable hydrogels, make it particularly suitable for applications in drug delivery and food stabilization .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-[[4,5,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-15(11(25)12(26)16(29)31-6)34-18-14(28)10(24)8(22)5(2-20)33-18/h4-29H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDQUFIYNPYJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11078-30-1, 25218-29-5 | |
| Record name | D-Galacto-D-mannan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Galacto-d-mannan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-O-Glucosylmaltose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029929 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the basic chemical structure of galactomannan?
A1: Galactomannans are polysaccharides composed of a linear backbone of (1→4)-linked β-D-mannopyranose units with single α-D-galactopyranose side chains attached by (1→6) linkages. [, ]
Q2: How does the mannose:galactose (M/G) ratio vary between different this compound sources?
A2: The M/G ratio differs significantly among galactomannans from various plant sources. For example, guar gum has an M/G ratio of approximately 1:2, while locust bean gum exhibits a higher ratio of 4:1, and fenugreek gum demonstrates a 1:1 ratio. [, , ]
Q3: How does the M/G ratio impact the properties of this compound?
A3: The M/G ratio significantly influences the physicochemical characteristics of galactomannans. A higher galactose content generally leads to increased water solubility. This relationship is exemplified by fenugreek gum, with its 1:1 M/G ratio contributing to its superior water solubility compared to guar gum and locust bean gum. []
Q4: What spectroscopic techniques are used to characterize this compound structure?
A4: Researchers employ a combination of techniques such as Fourier Transform Infrared Spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to elucidate the structural characteristics of galactomannans. FTIR helps identify characteristic functional groups, while 1H and 13C NMR provide detailed insights into the arrangement of mannose and galactose units and their linkages within the polysaccharide structure. [, , ]
Q5: Can the structure of this compound be modified, and if so, how does this impact its properties?
A5: Yes, enzymatic modifications can alter this compound structure. For instance, treating guar gum with mannanase enzymes can reduce its degree of polymerization. This modification leads to changes in the mechanical properties of films derived from these modified galactomannans, with lower polymerization degrees generally resulting in improved elongation at break and tensile strength. []
Q6: What are the key material properties of this compound relevant to its applications?
A6: Galactomannans exhibit several advantageous material properties, including their ability to form gels, thicken solutions, stabilize emulsions, and create films. Their film-forming ability is particularly useful, with applications ranging from edible coatings for fruits [] to biodegradable agricultural films. []
Q7: How do factors like temperature and concentration affect the viscosity of this compound solutions?
A7: this compound solutions exhibit shear-thinning behavior, meaning their viscosity decreases with increasing shear rate. Additionally, viscosity is directly proportional to concentration, with higher concentrations leading to more viscous solutions. Temperature also plays a role; as the temperature rises, the viscosity of fully hydrated this compound solutions generally decreases. [, ]
Q8: How does this compound interact with Aspergillus fumigatus, and what are the downstream effects?
A8: Aspergillus fumigatus incorporates this compound into its cell wall. During infection, this this compound is released into the bloodstream, making it a valuable diagnostic marker for invasive aspergillosis. [, , , ]
Q9: Can this compound inhibit the growth or invasion of pathogens?
A9: Research suggests that this compound can inhibit the invasion of Trichinella spiralis larvae into intestinal epithelial cells. This effect is attributed to this compound's ability to bind to the carbohydrate recognition domain of a recombinant Trichinella spiralis galectin (rTsgal), which normally facilitates larval invasion. []
Q10: How is this compound used in the diagnosis of invasive aspergillosis?
A10: A double-sandwich enzyme-linked immunosorbent assay (ELISA) has been developed to detect this compound antigenemia in serum. This test enables the early diagnosis of invasive aspergillosis, particularly in high-risk patients such as those with hematological malignancies. [, , , , ]
Q11: What are the limitations of using this compound for diagnosing invasive aspergillosis?
A11: While valuable, this compound testing has limitations. False-positive results can occur due to the presence of this compound in certain medications, blood products, and enteral feeding formulas. Therefore, careful interpretation of test results in the context of the patient's clinical presentation is crucial. [, ]
Q12: Can this compound be used for applications beyond diagnostics?
A12: Yes, this compound shows promise in various applications. Research highlights its potential as a drug delivery system due to its biocompatibility and ability to form hydrogels. [, ] It also exhibits immunomodulatory effects, demonstrated by its ability to enhance antibody-dependent cellular cytotoxicity (ADCC) against Trichinella spiralis larvae by promoting macrophage polarization towards the M1 phenotype. []
Q13: How is this compound used in drug delivery systems?
A13: this compound can be formulated into hydrogels, which can encapsulate and release drugs in a controlled manner. For example, a self-repairing this compound hydrogel has been developed, showcasing its potential for sustained drug release and other applications like water treatment and sealing technology. []
Q14: What is the role of this compound in food science and technology?
A14: Galactomannans, including guar gum, locust bean gum, and tara gum, are widely utilized as thickening, gelling, and stabilizing agents in various food products. Their ability to modify texture, improve mouthfeel, and enhance stability makes them invaluable ingredients in numerous food formulations. [, , ]
Q15: Are there any potential applications of this compound in agriculture?
A15: Research explores the use of this compound-based coatings as an eco-friendly alternative to traditional plastic films in agriculture. These biodegradable coatings can act as mulches, protecting crops and improving soil conditions. []
Q16: What are the environmental implications of using this compound?
A17: Galactomannans are biopolymers derived from renewable plant sources, making them a more sustainable alternative to synthetic polymers. They are also biodegradable, further minimizing their environmental impact. []
Q17: Are there ongoing research efforts to optimize this compound for specific applications?
A18: Yes, research continues to explore methods for tailoring this compound's properties for targeted applications. For instance, chemical modifications, blending with other polymers, and exploration of novel extraction and purification methods are being investigated to enhance its performance in areas like drug delivery, food science, and biomaterials. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



